molecular formula C9H10BrClO2 B1372973 4-Bromo-1-(2-chloroethoxy)-2-methoxybenzene CAS No. 877399-30-9

4-Bromo-1-(2-chloroethoxy)-2-methoxybenzene

Cat. No.: B1372973
CAS No.: 877399-30-9
M. Wt: 265.53 g/mol
InChI Key: QRESQNWVLWNJOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-1-(2-chloroethoxy)-2-methoxybenzene is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a bromine atom, a chloroethoxy group, and a methoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-(2-chloroethoxy)-2-methoxybenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromo-2-methoxyphenol and 2-chloroethanol.

    Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF).

    Procedure: The 4-bromo-2-methoxyphenol is reacted with 2-chloroethanol under reflux conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-(2-chloroethoxy)-2-methoxybenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethoxy group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like DMF.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethers or thioethers.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of hydrogenated benzene derivatives.

Scientific Research Applications

4-Bromo-1-(2-chloroethoxy)-2-methoxybenzene has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds with potential therapeutic effects.

    Material Science: It is used in the preparation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-1-(2-chloroethoxy)-2-methoxybenzene depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloroethoxy and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-1-(2-chloroethoxy)-2-methylbenzene
  • 4-Bromo-1-(2-chloroethoxy)-2-(1-methylethyl)benzene

Uniqueness

4-Bromo-1-(2-chloroethoxy)-2-methoxybenzene is unique due to the presence of both chloroethoxy and methoxy groups, which can impart distinct chemical and physical properties

Properties

IUPAC Name

4-bromo-1-(2-chloroethoxy)-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrClO2/c1-12-9-6-7(10)2-3-8(9)13-5-4-11/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRESQNWVLWNJOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Br)OCCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-1-(2-chloroethoxy)-2-methoxybenzene
Reactant of Route 2
Reactant of Route 2
4-Bromo-1-(2-chloroethoxy)-2-methoxybenzene
Reactant of Route 3
Reactant of Route 3
4-Bromo-1-(2-chloroethoxy)-2-methoxybenzene
Reactant of Route 4
Reactant of Route 4
4-Bromo-1-(2-chloroethoxy)-2-methoxybenzene
Reactant of Route 5
Reactant of Route 5
4-Bromo-1-(2-chloroethoxy)-2-methoxybenzene
Reactant of Route 6
Reactant of Route 6
4-Bromo-1-(2-chloroethoxy)-2-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.